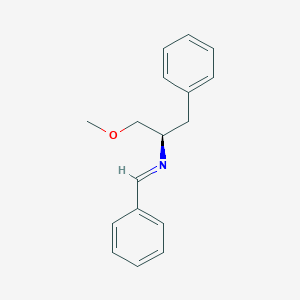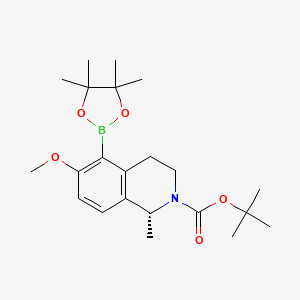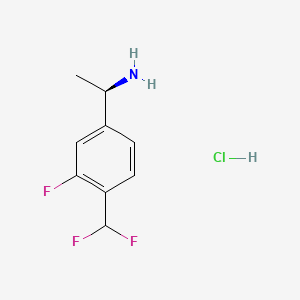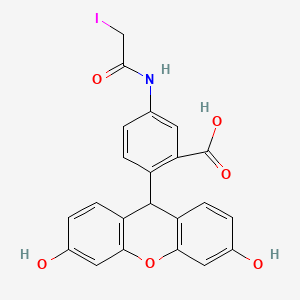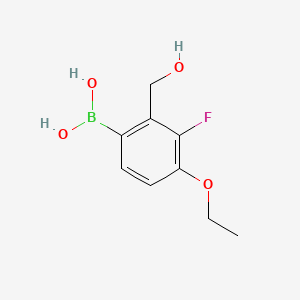![molecular formula C8H3F3N2O2 B14028920 2-(Trifluoromethyl)-4H-pyrido[2,3-D][1,3]oxazin-4-one](/img/structure/B14028920.png)
2-(Trifluoromethyl)-4H-pyrido[2,3-D][1,3]oxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)-4H-pyrido[2,3-D][1,3]oxazin-4-one is a heterocyclic compound that features a trifluoromethyl group attached to a pyrido[2,3-D][1,3]oxazin-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-4H-pyrido[2,3-D][1,3]oxazin-4-one can be achieved through several synthetic routes. One efficient method involves the reaction of benzyl(2-hydroxyphenyl)carbamate with 2,3-epoxy-4-trityloxybutanol under Mitsunobu reaction conditions, followed by sequential cyclization . This one-pot synthesis protocol is mild and provides good to excellent yields with high enantioselectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the one-pot synthesis method mentioned above suggests that it could be adapted for industrial-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-4H-pyrido[2,3-D][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Dess–Martin periodinane, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
2-(Trifluoromethyl)-4H-pyrido[2,3-D][1,3]oxazin-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound’s properties make it useful in materials science, including the development of new polymers and advanced materials
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-4H-pyrido[2,3-D][1,3]oxazin-4-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s reactivity and binding affinity to certain enzymes or receptors. This interaction can modulate biological pathways, leading to various therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-trifluoromethyl-1,3-oxazin-6-one: This compound shares a similar oxazinone core but differs in the substitution pattern.
6-Trifluoromethyl-2-pyrones: These compounds have a similar trifluoromethyl group but a different heterocyclic structure.
Uniqueness
2-(Trifluoromethyl)-4H-pyrido[2,3-D][1,3]oxazin-4-one is unique due to its specific combination of a trifluoromethyl group and a pyrido[2,3-D][1,3]oxazin-4-one core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H3F3N2O2 |
|---|---|
Molecular Weight |
216.12 g/mol |
IUPAC Name |
2-(trifluoromethyl)pyrido[2,3-d][1,3]oxazin-4-one |
InChI |
InChI=1S/C8H3F3N2O2/c9-8(10,11)7-13-5-4(6(14)15-7)2-1-3-12-5/h1-3H |
InChI Key |
LSFIRTLGBPEYBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(OC2=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


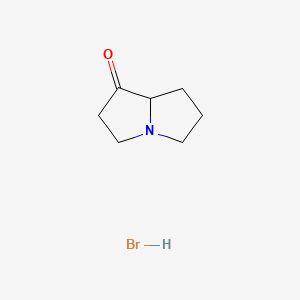
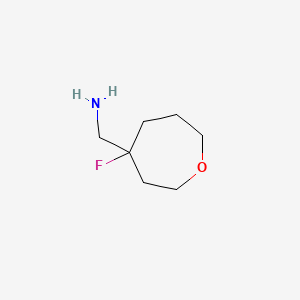

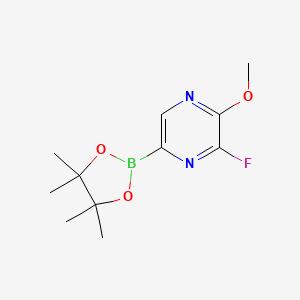


![9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-2-yl pivalate](/img/structure/B14028884.png)

